Valproate bismuth

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Valproate bismuth is a compound that combines the properties of valproic acid and bismuth. It is primarily used in the treatment of laryngitis and is available in over-the-counter medications such as Neo-Laryngobis in Canada . Valproic acid, a derivative of valproate, has been widely used as an anticonvulsant and mood-stabilizing drug .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of valproate bismuth involves the reaction of valproic acid with bismuth salts. The process typically requires controlled conditions to ensure the proper formation of the compound. The reaction is carried out in an organic solvent, and the product is purified through crystallization or other separation techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the consistency and quality of the final product. The production is monitored through various analytical techniques to maintain the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions: Valproate bismuth undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can alter the oxidation state of bismuth in the compound.

Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride can be used.

Solvents: Organic solvents like ethanol or methanol are often used in these reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Valproate bismuth has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound is studied for its effects on biological systems, particularly its interaction with enzymes and proteins.

Medicine: this compound is used in the treatment of laryngitis and other throat-related conditions.

Industry: The compound is used in the formulation of pharmaceuticals and other industrial applications.

Wirkmechanismus

The mechanism of action of valproate bismuth involves its interaction with various molecular targets and pathways. Valproic acid, a component of the compound, is known to increase gamma-aminobutyric acid (GABA) levels in the brain, which helps in controlling seizures and stabilizing mood . Bismuth, on the other hand, has antimicrobial properties and is used to treat infections . The combined effect of these components contributes to the overall therapeutic action of this compound .

Vergleich Mit ähnlichen Verbindungen

Valproate bismuth can be compared with other similar compounds such as:

Valproic Acid: Primarily used as an anticonvulsant and mood stabilizer.

Bismuth Subcitrate: Used in the treatment of peptic ulcer and gastro-esophageal reflux disease.

Bismuth Subnitrate: Known for its protective effects on the gastric mucosa.

Uniqueness: this compound is unique due to its combined properties of valproic acid and bismuth, making it effective in treating both neurological and infectious conditions. This dual action sets it apart from other compounds that typically target only one type of condition .

Biologische Aktivität

Valproate bismuth is a compound that combines the antiepileptic drug valproic acid with bismuth, a metal known for its various biological activities. This compound has gained attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

This compound exhibits multiple biological activities through various mechanisms:

- Histone Deacetylase Inhibition : Valproic acid, a component of this compound, is recognized as a histone deacetylase (HDAC) inhibitor. This action leads to increased acetylation of histones, thereby influencing gene expression and potentially inducing apoptosis in cancer cells .

- Antibacterial Properties : Bismuth compounds have demonstrated antibacterial activity, particularly against Helicobacter pylori. Studies indicate that bismuth can disrupt critical metabolic pathways in bacteria, such as inhibiting urease and affecting oxidative stress responses . this compound’s dual action may enhance its effectiveness against resistant bacterial strains.

- Cellular Uptake and Detoxification : Bismuth ions are known to interact with cellular detoxification pathways. The formation of stable conjugates with glutathione (GSH) facilitates the transport and elimination of bismuth from cells, which may play a role in modulating the toxicity associated with bismuth exposure .

2. Pharmacokinetics

The pharmacokinetics of this compound are influenced by both components:

3. Clinical Applications and Case Studies

This compound has been explored in various clinical contexts:

- Oncology : A phase I study investigated the use of valproic acid in pediatric patients with refractory CNS tumors. While this study did not focus specifically on this compound, it highlighted the potential for HDAC inhibitors to enhance therapeutic outcomes when combined with conventional treatments .

- Infectious Diseases : Given its antibacterial properties, this compound may be beneficial in treating infections caused by resistant strains. For instance, studies have shown that certain bismuth complexes exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

4. Safety and Toxicity

The safety profile of this compound needs careful consideration:

- Toxicity : Bismuth compounds can be toxic at high concentrations. In animal studies involving bismuth-labeled compounds, doses leading to liver and kidney failure were observed . Monitoring plasma levels and adjusting dosages will be crucial in clinical settings.

- Adverse Effects : Valproic acid is associated with several adverse effects, including somnolence and potential teratogenicity. The combination with bismuth necessitates further investigation into any synergistic or additive toxic effects .

5. Research Findings

Recent research has provided insights into the biological activities of this compound:

Eigenschaften

CAS-Nummer |

94071-09-7 |

|---|---|

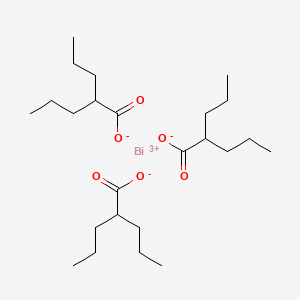

Molekularformel |

C24H45BiO6 |

Molekulargewicht |

638.6 g/mol |

IUPAC-Name |

bismuth;2-propylpentanoate |

InChI |

InChI=1S/3C8H16O2.Bi/c3*1-3-5-7(6-4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |

InChI-Schlüssel |

YZDVVHSLIPLZLO-UHFFFAOYSA-K |

Kanonische SMILES |

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Bi+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.